Product packaging for magnesium;butane;ethane(Cat. No.:)

magnesium;butane;ethane

Cat. No.: B13392696
M. Wt: 110.48 g/mol
InChI Key: YHNWUQFTJNJVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Magnesium-Carbon Bonding and Alkane Transformations

The history of organomagnesium chemistry is anchored by the discovery of Grignard reagents in 1900 by François Auguste Victor Grignard, a breakthrough that earned him the Nobel Prize in Chemistry in 1912. byjus.comacs.org These reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are typically synthesized by reacting an organic halide with magnesium metal. byjus.comacs.org For decades, Grignard reagents have been fundamental tools in organic synthesis for creating new carbon-carbon bonds, as the magnesium-carbon bond effectively renders the carbon atom nucleophilic. byjus.comcdnsciencepub.com

Traditionally, the formation of these powerful reagents required starting materials with existing functional groups, such as organic halides. acs.org The direct transformation of unactivated hydrocarbons like alkanes, which lack such functional groups, into organomagnesium compounds or other functionalized products remained a formidable challenge. rsc.org The pursuit of methods to directly cleave alkane C-H bonds using magnesium-based systems represents a significant evolution from classical Grignard chemistry, aiming to bypass the need for pre-functionalized substrates and enhance atom economy. cdnsciencepub.comnih.gov

Academic Significance of Magnesium in C-H Bond Activation and Organic Synthesis

The activation of C-H bonds is a central focus of contemporary chemical research because it offers a more direct and efficient route to synthesize complex organic molecules from simple hydrocarbon building blocks. rsc.orgscielo.brarxiv.org While transition metals like palladium, rhodium, and iridium have been extensively studied and are effective for C-H activation, they are often expensive and have low natural abundance. scielo.brrsc.org This has spurred significant academic interest in developing catalytic systems based on more earth-abundant and less expensive main-group metals, such as magnesium. researchgate.net

Magnesium presents an attractive alternative for several reasons. It is a cheap and abundant s-block metal, making it a sustainable choice for large-scale chemical processes. researchgate.net Research has demonstrated that magnesium compounds, particularly low-valent magnesium(I) complexes, can mediate the activation of C-H bonds in normally inert hydrocarbons. researchgate.netd-nb.info These reactions can proceed through mechanisms involving photochemically generated magnesium radicals or via oxidative addition pathways. researchgate.netd-nb.info For example, palladium-catalyzed reactions have been developed that use magnesium reagents to achieve the "magnesiation" of C-H bonds, effectively converting an inert C-H bond into a reactive C-Mg bond, which can then be used in further synthetic transformations. nih.gov This ability to transform inert alkanes into valuable organometallic reagents underlines the growing academic and industrial significance of magnesium in organic synthesis. nih.gov

Scope of Research on Magnesium-Alkane Systems, with Focus on Butane (B89635) and Ethane (B1197151)

Research specifically targeting the interaction of magnesium with butane and ethane spans several areas, from heterogeneous catalysis to the synthesis of discrete organometallic complexes. A significant body of work focuses on magnesium oxide (MgO) as either a catalyst or a support material for other catalysts in alkane transformation reactions. mdpi.comutwente.nl MgO-supported catalysts are frequently studied for the oxidative dehydrogenation of light alkanes, including butane, to produce valuable alkenes. mdpi.comutwente.nl Furthermore, magnesium-diluted materials have been investigated for the selective oxidation of ethane. For instance, an iron-based catalyst diluted in a magnesium-containing metal-organic framework, Fe₀.₁Mg₁.₉(dobdc), has been shown to catalytically convert ethane to ethanol (B145695). acs.org

Beyond catalysis, studies have explored the direct reaction between magnesium complexes and these simple alkanes. The hydrogenolysis of both ethane and n-butane has been studied using iridium catalysts supported on magnesium aluminate (MgAl₂O₄), demonstrating the role of the magnesium-containing support in influencing catalytic activity and selectivity. vt.edu While the direct, large-scale synthesis of Grignard-style reagents from ethane and butane without pre-functionalization remains a frontier, the existence of patents for processes involving "magnesium;butane;ethane" complexes points to ongoing research in this area. google.com Computational and experimental studies continue to explore the thermodynamics and kinetics of these systems, such as the inhibiting effect of magnesium chloride on the formation of ethane hydrates, which is relevant for hydrocarbon transportation and storage. nih.gov

The following table summarizes selected research findings on magnesium-based systems for the transformation of ethane and butane.

Catalyst/SystemAlkane(s)Reaction TypeKey FindingReference(s)
Fe₀.₁Mg₁.₉(dobdc)EthaneHydroxylation/OxidationCatalytically converts ethane to ethanol via an iron(IV)-oxo intermediate. The magnesium dilution is crucial. acs.org
V₄O₁₀/MgOButaneDehydrogenation (C-H scission)The MgO support stabilizes the active vanadium oxide catalyst, though the activation energy for C-H scission is slightly higher than with V₄O₁₀ alone. mdpi.com
Ir/MgAl₂O₄n-Butane, EthaneHydrogenolysisThe activity for C-C bond cleavage is dependent on the size of the iridium particles on the magnesium aluminate support. vt.edu
PtNi/CeO₂Ethane, ButaneDry Reforming with CO₂While not directly a magnesium catalyst, related studies on reforming often use supports like MgO to enhance stability and performance. researchgate.net
[Pd(PCy₃)₂] with Mg reagentsBenzene (as model)C-H MagnesiationDemonstrates that a C-H bond can be catalytically converted to a C-Mg bond, a foundational concept for alkane functionalization. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Mg B13392696 magnesium;butane;ethane

Properties

IUPAC Name

magnesium;butane;ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNWUQFTJNJVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].CCC[CH2-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways Involving Magnesium, Butane, and Ethane

Preparation of Organomagnesium Reagents (e.g., Grignard Reagents)

Organomagnesium halides, or Grignard reagents, are powerful tools in organic synthesis, primarily used for forming new carbon-carbon bonds. numberanalytics.combyjus.com Their preparation and subsequent reactions have been a cornerstone of synthetic chemistry for over a century. byjus.comadichemistry.com

Formation from Alkyl Halides and Magnesium Metal

The most common method for preparing Grignard reagents involves the reaction of an alkyl halide with magnesium metal. numberanalytics.com This process is an oxidative insertion of magnesium, which is oxidized from Mg(0) to Mg(II), into the carbon-halogen bond. adichemistry.com The general reaction can be represented as:

R-X + Mg → R-Mg-X

Where R is an alkyl or aryl group and X is a halogen (Cl, Br, or I). iitk.ac.in

The reaction is typically carried out by adding the alkyl halide to a suspension of magnesium turnings in a suitable solvent. numberanalytics.com The reactivity of the organic halide is a crucial factor, with alkyl iodides being the most reactive, followed by bromides and then chlorides. Alkyl fluorides are generally unreactive unless activated magnesium, such as Rieke magnesium, is used. rroij.com The initiation of the reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface. wikipedia.org To overcome this, various activation methods are employed, including the addition of a small amount of iodine, methyl iodide, or 1,2-dibromoethane, or by mechanical means like crushing the magnesium pieces. numberanalytics.comwikipedia.org

ReactantProductConditionsReference
Alkyl Halide (R-X)Grignard Reagent (R-Mg-X)Magnesium metal, Ethereal solvent numberanalytics.com
Aryl Halide (Ar-X)Grignard Reagent (Ar-Mg-X)Magnesium metal, Ethereal solvent byjus.com

Transmetalation Routes for Organomagnesium Compound Synthesis

While the direct reaction of an organic halide with magnesium is the most prevalent method, organomagnesium compounds can also be synthesized through transmetalation. uni-muenchen.degoogle.com This process involves the transfer of an organic group from one metal to another. For instance, an organolithium compound can react with a magnesium halide to produce an organomagnesium compound.

Another significant application of transmetalation involving Grignard reagents is the halogen-magnesium exchange. uni-muenchen.de In this reaction, a pre-formed Grignard reagent reacts with an organic halide. This method is particularly useful for preparing functionalized Grignard reagents that might not be accessible through the direct reaction with magnesium due to the presence of reactive functional groups. uni-muenchen.de For example, an aryl iodide can undergo an iodine-magnesium exchange with a simple alkyl Grignard reagent. uni-muenchen.de

Mechanistic Investigations of Butane (B89635) and Ethane (B1197151) Formation as Byproducts in Organomagnesium Syntheses

The formation of Grignard reagents is not always a clean process. Side reactions can occur, leading to the formation of byproducts, including alkanes such as butane and ethane. Understanding the mechanisms of these side reactions is crucial for optimizing the yield of the desired organomagnesium reagent.

Radical Pathways in Grignard Reagent Formation Leading to Alkane Byproducts

The mechanism of Grignard reagent formation is complex and is believed to involve radical intermediates. iitk.ac.inrroij.comoperachem.com The initial step is thought to be a single-electron transfer (SET) from the magnesium metal to the alkyl halide, forming a radical anion which then fragments into an alkyl radical and a halide ion. iitk.ac.inresearchgate.net

R-X + Mg → [R-X]•⁻ Mg•⁺ → R• + MgX•

These highly reactive alkyl radicals can then undergo several competing reactions. While the desired pathway is the reaction with the magnesium surface to form the Grignard reagent, the radicals can also abstract a hydrogen atom from the solvent or another organic molecule, leading to the formation of an alkane. For example, an ethyl radical could abstract a hydrogen to form ethane, and a butyl radical could form butane.

Furthermore, these radicals can dimerize. For instance, two ethyl radicals could combine to form butane. The nature of the substrate and reaction conditions can influence the prevalence of these radical pathways. operachem.com Theoretical studies support the involvement of radical pathways, especially with smaller magnesium clusters, while non-radical pathways may become more competitive as the magnesium cluster size increases. rsc.org

Wurtz-Type Coupling Reactions in Magnesium Systems and Butane Formation

Another significant side reaction that leads to the formation of alkane byproducts is the Wurtz-type coupling. chemrxiv.orgalfa-chemistry.com This reaction involves the coupling of two alkyl groups. In the context of Grignard synthesis, a newly formed Grignard reagent molecule can react with an unreacted alkyl halide molecule. chemrxiv.org

R-Mg-X + R-X → R-R + MgX₂

For example, if preparing ethylmagnesium bromide, this coupling reaction would lead to the formation of butane. Similarly, when preparing butylmagnesium bromide, the Wurtz-type coupling would result in octane, not butane. However, if ethyl bromide is present as an impurity or a co-reactant, the cross-coupling could potentially generate butane. This coupling reaction is often considered an undesirable side reaction that reduces the yield of the Grignard reagent. chemrxiv.org Studies have shown that continuous production processes can help to minimize Wurtz coupling compared to batch synthesis. chemrxiv.org The mechanism of the Wurtz reaction itself is complex and may also involve radical intermediates. wikipedia.org

β-Hydride Elimination and Alkane Byproduct Generation (e.g., Ethane)

In organometallic chemistry, β-hydride elimination is a prevalent reaction pathway, particularly for metal-alkyl complexes that possess a hydrogen atom on the carbon atom beta to the metal center. wikipedia.orgilpi.com This process is a significant decomposition pathway for many organomagnesium compounds, such as Grignard reagents. libretexts.org The reaction mechanism requires the alkyl group to have a β-hydrogen and the metal center to have a vacant, accessible coordination site cis to the alkyl ligand. wikipedia.orgopenochem.org The process involves the transfer of a hydride from the β-carbon of the ligand to the magnesium center, proceeding through a four-membered ring transition state. ilpi.com This results in the formation of a magnesium-hydride bond and an alkene. numberanalytics.com

While β-hydride elimination directly produces an alkene (e.g., butene), the formation of saturated alkane byproducts like ethane in these reaction systems typically occurs through other mechanisms. Organomagnesium reagents are very strong bases and can react with any available proton donor, such as water, alcohols, or even acidic hydrocarbons, to form the corresponding alkane. libretexts.org For example, an ethylmagnesium moiety can be protonated to yield ethane. libretexts.org Furthermore, during the synthesis of organomagnesium compounds from alkyl halides and magnesium metal, radical side reactions can occur, leading to the coupling of alkyl radicals. ethz.ch The formation of ethane has been observed as a trace product in such reactions, suggesting the presence of ethyl radicals that may combine or abstract hydrogen atoms to form the saturated alkane. weebly.com Therefore, while β-hydride elimination is a key process influencing the stability and reactivity of the organomagnesium species, the generation of alkane byproducts like ethane often results from parallel pathways such as protonolysis or radical reactions.

Synthesis of Diorganomagnesium Compounds and Alkylmagnesium Alkyls (e.g., Butylethylmagnesium)

Diorganomagnesium compounds (R₂Mg) and mixed alkylmagnesium alkyls (RMgR') are highly valuable reagents in organic and organometallic synthesis. wikipedia.orggoogle.com Butylethylmagnesium (BEM) is a commercially available example of a mixed alkylmagnesium alkyl, often used as a catalyst or catalyst component in polymerization reactions. prepchem.comgoogleapis.comrsc.org

The direct synthesis of diorganomagnesium compounds from magnesium metal and organic halides in hydrocarbon solvents is a known but often challenging method, especially for lower alkyls. google.comgoogle.com However, butylethylmagnesium can be prepared directly under specific conditions. google.com A common synthetic route involves the reaction of magnesium powder with a mixture of alkyl halides in a hydrocarbon solvent at elevated temperatures. prepchem.com

For instance, a solution of n-butylethylmagnesium in n-heptane can be prepared by charging magnesium powder to a pressure reactor and heating it under a nitrogen atmosphere. prepchem.com A mixture of ethyl chloride and n-butyl chloride is then slowly added to the heated suspension of magnesium in dry n-heptane. prepchem.com The reaction is typically conducted at high temperatures (e.g., 115-120° C) and results in pressures significantly above atmospheric pressure. prepchem.com Small quantities of an activator, such as triethylaluminum, may be added to facilitate the reaction and reduce the viscosity of the product mixture. prepchem.com Analysis of the resulting clear liquid product confirms the presence of magnesium, and analysis of the gas produced upon hydrolysis shows a near equimolar mixture of ethane and n-butane, confirming the formation of the mixed butylethylmagnesium compound. prepchem.com

The table below summarizes typical parameters for the synthesis of butylethylmagnesium.

Table 1: Synthesis Parameters for n-Butylethylmagnesium An interactive data table summarizing the synthesis of n-butylethylmagnesium based on reported research findings.

ParameterValue/DescriptionSource
Reactants Magnesium powder, Ethyl chloride, n-Butyl chloride prepchem.com
Solvent n-Heptane prepchem.com
Activator Triethylaluminum (optional) prepchem.com
Reaction Temperature 115-120 °C prepchem.com
Reaction Pressure ~35 psig prepchem.com
Addition Time 1.5 hours prepchem.com
Product ~10 wt. % solution of n-butylethylmagnesium (BEM) in n-heptane prepchem.com
Hydrolysis Gas Analysis 50.9 mole % n-butane, 49.1 mole % ethane prepchem.com

Catalytic Activity of Magnesium Based Systems in Alkane Transformations

Magnesium in C-H Bond Activation of Alkanes (e.g., Ethane (B1197151), Butane)

The inert nature of C-H bonds in alkanes presents a significant challenge for chemical conversion. Magnesium-containing catalysts have shown promise in overcoming this hurdle by facilitating the initial C-H bond cleavage, a critical step in alkane functionalization.

Homogeneous Magnesium Catalysis for C-H Activation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a molecular-level understanding of reaction mechanisms. Organomagnesium compounds, such as Grignard reagents, are well-known in organic synthesis. ethz.chadichemistry.com More recently, research has explored the use of molecular magnesium complexes in C-H activation. pku.edu.cnrsc.org While direct, well-documented examples of simple magnesium compounds catalytically activating ethane and butane (B89635) in a homogeneous phase are still emerging, the fundamental reactivity of magnesium complexes provides a basis for this potential. pku.edu.cnresearchgate.net For instance, bimetallic systems involving palladium and magnesium have been studied, where magnesium can assist in stabilizing transition states and facilitating the cleavage of C-H bonds. pku.edu.cn Magnesium pincer complexes have also been developed, demonstrating the capability of activating H-H bonds, a process mechanistically related to C-H activation. nih.govacs.org These studies suggest that appropriately designed soluble magnesium complexes could play a role in the direct C-H activation of alkanes. rsc.orgacs.org

Heterogeneous Magnesium-Containing Catalysts in Alkane C-H Functionalization

Heterogeneous catalysts, particularly those based on magnesium oxide (MgO), are widely investigated for alkane transformations due to their stability at high temperatures and basic properties. researchgate.net MgO itself can act as a catalyst or a support for other active metals. researchgate.netacs.org The surface of MgO contains acid-base pair sites (Mg²⁺ and O²⁻) that are believed to play a role in activating C-H bonds. mdpi.com

Several studies have highlighted the efficacy of MgO-based systems:

Lithium-promoted MgO (Li/MgO): This system has been shown to be effective for the oxidative conversion of alkanes. The mechanism is thought to involve the heterolytic addition of an alkane's C-H bond across a Mg²⁺-O²⁻ pair, leading to the formation of an alkyl radical that can then undergo further reactions. mdpi.com

Vanadium/MgO (V/MgO): Vanadium oxide supported on magnesia is a well-known catalyst for the oxidative dehydrogenation (ODH) of butane. mdpi.commdpi.com The basicity of the MgO support is thought to reduce surface acidity, which in turn suppresses the re-adsorption and subsequent total oxidation of the desired olefin products. mdpi.com

Mixed Metal Oxides: Magnesium is often a component in mixed metal oxides used for C-H activation. For example, Pd(II)/Mg-La mixed oxide has been used for various C-H functionalization reactions, and Ni-Mg-Al mixed oxides have been tested for the oxidative dehydrogenation of butane. rsc.orgresearchgate.net Murdochite-type oxides like Mg₆MnO₈ have also been shown to catalyze C-H oxidation through a mechanism involving the basicity of the MgO matrix. acs.org

Mechanisms of C-H Activation by Magnesium Species (e.g., Oxidative Addition, σ-Bond Metathesis)

The activation of a C-H bond by a metal center can occur through several proposed mechanisms. For magnesium, which is a main-group metal with a stable +2 oxidation state, the pathways differ from those typical for transition metals.

Oxidative Addition: This mechanism involves the metal center inserting into the C-H bond, leading to an increase in its oxidation state by two. acs.org For magnesium, this would mean going from Mg(0) to Mg(II). The formation of Grignard reagents from magnesium metal and organohalides is a classic example of oxidative addition. ethz.chadichemistry.com While theoretically possible for direct C-H activation, this pathway is less common for Mg(II) complexes, which are already in a high oxidation state and lack the d-electrons that facilitate this process in transition metals. acs.org

σ-Bond Metathesis: This is a concerted, four-centered mechanism where a metal-ligand bond is exchanged with a C-H bond of an alkane. acs.orglibretexts.org It is a common pathway for d⁰ metal complexes and is highly relevant for magnesium. libretexts.org The reaction proceeds through a "kite-shaped" transition state without a change in the metal's formal oxidation state. acs.orglibretexts.org In this process, the electron pair from the cleaved C-H bond forms a new bond with the metal, while the proton is accepted by a ligand. acs.org Computational and experimental studies support σ-bond metathesis as a viable pathway for C-H activation in magnesium-catalyzed reactions, such as the hydrosilylation of alkenes where a magnesium hydride is regenerated via this mechanism. rsc.org

In heterogeneous catalysis on surfaces like MgO, the mechanism is often described as a heterolytic cleavage, where the acidic Mg²⁺ site interacts with the hydride and the basic O²⁻ site interacts with the proton, leading to a surface-bound alkyl species and a hydroxyl group. mdpi.com

Magnesium-Mediated Dehydrogenation of Butane and Ethane

Dehydrogenation of light alkanes is an essential industrial process for producing olefins like ethylene (B1197577) and butenes, which are key building blocks for polymers and other chemicals. Magnesium-based catalysts are particularly noted for their role in oxidative dehydrogenation (ODH), where the presence of an oxidant allows the reaction to proceed at lower temperatures compared to non-oxidative dehydrogenation.

Catalytic Systems for Alkane Dehydrogenation

A variety of magnesium-containing catalysts have been developed for the dehydrogenation of ethane and butane.

Li/MgO: Lithium-promoted magnesia is a well-studied catalyst for the ODH of ethane. osti.govtypeset.io At 600°C, a 3 wt% Li⁺/MgO catalyst can achieve 75% selectivity to ethylene at 40% ethane conversion. osti.govtypeset.io The system is believed to work by generating ethyl radicals on the catalyst surface, which then desorb and react in the gas phase to form ethylene. osti.gov

V/MgO: Vanadia supported on magnesia is highly effective for the ODH of n-butane. The addition of MgO to vanadia catalysts improves selectivity towards butenes by moderating the acidity of the catalyst surface. mdpi.commdpi.com

Pt-based catalysts on Mg-containing supports: Platinum catalysts supported on materials like Mg(Al)O have been investigated for ethane dehydrogenation. researchgate.net The support can influence the electronic properties and dispersion of the platinum particles. The addition of promoters like Sn to Pt/Mg(Al)O can further enhance ethylene selectivity and catalyst stability by reducing coke formation. researchgate.net Similarly, Pt catalysts on Mg(Ga)(Al)O supports have shown high selectivity for both ethane and propane (B168953) dehydrogenation. researchgate.net

Ni-based catalysts on MgO: Nickel-molybdenum (Ni₃Mo) supported on MgO has been identified as a stable and efficient catalyst for ethane dehydrogenation, showing performance comparable to or even better than some platinum-based systems. pnas.org

The table below summarizes the performance of various magnesium-based catalysts in alkane dehydrogenation.

Catalyst SystemAlkaneReaction TypeTemperature (°C)Conversion (%)Olefin Selectivity (%)Reference(s)
3 wt% Li/MgOEthaneODH6004075 (Ethylene) osti.gov, typeset.io
V/MgOn-ButaneODH475-5509-37High mdpi.com
PtSn/Mg(Al)OEthaneDehydrogenation600-~100 (Ethylene) researchgate.net
Ni₃Mo/MgOEthaneDehydrogenation600~15~80 (Ethylene) pnas.org
KCl-MgCl₂/La-FAUEthaneODH500~40100 (Ethylene) mdpi.com

Reaction Pathways and Product Selectivity (e.g., Ethylene, Butenes)

In the dehydrogenation of ethane and butane, the primary goal is to achieve high selectivity towards the corresponding olefins, ethylene and butenes, while minimizing side reactions.

For Butane Dehydrogenation: The dehydrogenation of n-butane can yield several butene isomers: 1-butene, cis-2-butene, and trans-2-butene. Further dehydrogenation can lead to butadiene. n-C₄H₁₀ → C₄H₈ + H₂ Side reactions include cracking to smaller alkanes and alkenes (like propane, propylene (B89431), ethane, and ethylene) and complete oxidation to COx. researchgate.net Studies on V/MgO catalysts show that the most favorable products are but-1-ene and but-2-ene. mdpi.com The basic nature of the MgO support plays a crucial role in product selectivity by minimizing the acidic sites that can lead to isomerization and cracking of the butene products. mdpi.com The reaction network is often described as a triangular system where n-butane is converted to butenes, which can then be further oxidized to COx. mdpi.com High selectivity is achieved by promoting the first step while suppressing the second.

Magnesium-Supported Catalysts in Hydrocarbon Conversions

Magnesium oxide (MgO) is a highly basic and thermally stable material, making it an excellent support for a range of catalytic reactions involving alkanes. Its basicity can be advantageous in minimizing undesirable side reactions like coking, which often plague acidic catalysts. beilstein-journals.org MgO can be used as a support for various metals, including vanadium and nickel, in processes such as oxidative dehydrogenation and dry reforming of methane (B114726). beilstein-journals.orgarabjchem.org

In the oxidative dehydrogenation of short-chain alkanes, MgO-supported vanadium catalysts (VMgO) have been studied extensively. arabjchem.org The tetrahedral vanadium species are considered the active centers in these catalysts. arabjchem.org The basic nature of the MgO support is believed to play a role in the catalytic cycle. arabjchem.org For instance, in the oxidative dehydrogenation of n-octane, MgO itself can act as a catalyst, producing octenes as the primary products. arabjchem.org The use of MgO as a support can also enhance the dispersion of the active metal particles, preventing their sintering at high reaction temperatures and thus maintaining catalytic activity over time. beilstein-journals.org

Research has also explored the use of MgO in the oxidative coupling of methane (OCM), a process that converts methane into ethane and ethylene. tandfonline.com While lithium-doped MgO (Li/MgO) is a well-studied catalyst for OCM, the MgO support itself plays a crucial role in the reaction mechanism. tandfonline.com Furthermore, modifying MgO with other metal oxides, such as molybdenum oxide, has been shown to improve the performance of Li/MgO catalysts in the oxidative conversion of higher alkanes like n-hexane by enhancing stability and alkene yields. mdpi.com

The table below summarizes the performance of Ni/MgO catalysts in the dry reforming of methane (DRM), highlighting the effect of MgO in minimizing coke deposition. beilstein-journals.org

CatalystNi Loading (mol%)CH₄ Conversion (%)CO₂ Conversion (%)H₂/CO RatioCoke Deposition
Ni/MgO597.198.11.1Low
Catalyst without Mg5---Slightly Higher

Data sourced from Djaidja et al. beilstein-journals.org

Magnesium halides, particularly anhydrous magnesium chloride (MgCl₂), are indispensable components of modern Ziegler-Natta catalysts used for olefin polymerization. core.ac.uk The support's primary function is to stabilize the active titanium species, leading to a significant increase in catalyst activity and control over the polymer's properties, such as stereoregularity. core.ac.uknih.gov

The effectiveness of MgCl₂ as a support is attributed to several factors. The similar ionic radii of Mg²⁺ and Ti⁴⁺, along with the comparable crystalline structure of MgCl₂ and TiCl₃, allow for the epitaxial growth of titanium chloride layers on the MgCl₂ surface. core.ac.uk This leads to a high dispersion of the active sites. The preparation method of the MgCl₂ support, such as ball-milling or recrystallization, significantly influences its surface area and interaction with the titanium tetrachloride (TiCl₄), thereby affecting the catalyst's performance. core.ac.uk

The addition of internal electron donors (IEDs) during the catalyst preparation is another critical aspect. These Lewis bases coordinate to the MgCl₂ surface and influence the distribution of Ti species, preventing the formation of non-stereospecific active sites and thus enhancing the isotacticity of the resulting polypropylene. nih.gov Various electron donors, including phthalates, succinates, and diethers, have been developed to fine-tune the catalyst's performance. nih.gov The interaction between the MgCl₂ support, the titanium active center, and the electron donors is a complex interplay that governs the final polymer properties. nih.govacs.org

Furthermore, the modification of MgCl₂-supported catalysts with other metal halides, like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), has been shown to further enhance catalytic activity and influence polymer characteristics such as molecular weight and particle size distribution. ije.ir

The table below shows a comparison of the activity of different Ziegler-Natta catalysts for ethylene polymerization. core.ac.uk

CatalystTitanium Content (wt%)Specific Surface Area (m²/g)Polymerization Activity (kg PE/g cat·h)
Catalyst A (TiCl₄/Mg(OEt)₂)LowerSimilarHigher
Catalyst B (TiCl₄/MgCl₂)HigherSimilarLower

Data sourced from a comparative study on Ziegler-Natta catalysts. core.ac.uk

Magnesium oxide-supported catalysts have also been investigated for their role in free-radical cracking of alkanes. nih.govresearchgate.netrsc.org In contrast to traditional acid-catalyzed cracking, which proceeds through carbenium ion intermediates, free-radical cracking involves the generation of hydrocarbon radicals. nih.gov Catalysts composed of manganese or iron supported on MgO have been shown to alter the product distribution of the cracking of light alkanes like propane and butane. nih.gov

For instance, the catalytic cracking of n-butane over Mn/MgO produces significant amounts of ethylene and ethane, which differs from the product slate of thermal cracking. nih.gov The proposed mechanism involves the formation of primary carbanions on the catalyst surface, followed by electron transfer to generate primary hydrocarbon radicals that are then released into the gas phase to participate in chain reactions. nih.gov

MgO's basicity is thought to play a role in promoting the initial hydrogen abstraction from the alkane, initiating the radical chain process. rsc.org Studies on the catalytic cracking of propane have shown that sodium-modified MgO (Na/MgO) can significantly influence the selectivity towards light olefins, particularly ethylene. rsc.org The catalytic performance and product distribution are sensitive to the reaction temperature and the basic strength of the catalyst. rsc.org

The catalytic oxidative cracking of alkanes in the presence of oxygen is another area where MgO-based systems are relevant. researchgate.net The catalyst initiates the formation of alkyl radicals on its surface, which then undergo further reactions in the gas phase. researchgate.net MgO can also be used in combination with other catalysts, such as spent fluid catalytic cracking (FCC) catalysts, for the conversion of waste plastics into fuels, where it influences the degradation process through the generation of hydrogen and hydrocarbon radicals. nih.gov

The table below illustrates the product selectivity in the catalytic cracking of propane over different catalysts at 620 °C. rsc.org

CatalystPropane Conversion (%)Ethylene Selectivity (%)Propylene Selectivity (%)
Quartz~20~15~45
MgO~30~25~30
5-Na/MgO~45~40~25

Data adapted from a study on propane cracking over base catalysts. rsc.org

Magnesium Complexes in Hydroboration of Unsaturated Hydrocarbons for Borane-Functionalized Products

Homogeneous magnesium complexes have emerged as effective catalysts for the hydroboration of unsaturated hydrocarbons, including alkenes and alkynes. acs.orgresearchgate.netkaust.edu.saresearchgate.netresearchgate.net This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, yielding valuable organoborane products that are versatile intermediates in organic synthesis.

A variety of magnesium complexes, including those with β-diketiminate and pincer ligands, have been shown to catalyze these transformations. acs.orgkaust.edu.saresearchgate.net For instance, magnesium pincer complexes can catalyze the semihydrogenation of internal alkynes to produce Z-alkenes with high stereoselectivity. acs.orgresearchgate.net Mechanistic studies suggest the involvement of a magnesium hydride intermediate as the active catalytic species. acs.org

The hydroboration of alkynes using commercially available di-n-butylmagnesium (Mg(n-Bu)₂) as a catalyst can efficiently produce (E)-vinylboranes. researchgate.net The reaction proceeds under relatively mild conditions and tolerates a range of functional groups. Similarly, magnesium alkyl complexes supported by bis(phosphino)carbazole frameworks have been used for the hydroboration of both terminal and internal alkenes and alkynes with pinacolborane (HBpin). researchgate.net

The catalytic cycle is believed to involve the formation of a magnesium hydride species from the reaction of the magnesium precursor with the hydroborating agent. This hydride then adds to the unsaturated substrate, followed by reaction with another molecule of the hydroborating agent to regenerate the active catalyst and release the organoborane product. kaust.edu.sa

Magnesium-Based Metal-Organic Frameworks (MOFs) in Alkane Adsorption and Separation

Magnesium-based metal-organic frameworks (MOFs) have shown significant promise for the adsorption and separation of alkanes. acs.orgmdpi.comresearchgate.netrsc.orgosti.gov MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The ability to tune the pore size, shape, and surface functionality of MOFs makes them highly attractive for selective gas adsorption. osti.gov

A prominent example is Mg-MOF-74 (also known as CPO-27-Mg), which features a high density of open magnesium sites. acs.orgresearchgate.netrsc.org These coordinatively unsaturated metal sites act as strong binding sites for guest molecules. In the context of alkane/alkene separation, the open Mg²⁺ sites in Mg-MOF-74 can interact more strongly with the π-electrons of alkenes compared to the σ-bonds of alkanes, leading to selective adsorption of olefins. acs.orgmdpi.com

Studies on the adsorption of ethane, ethylene, propane, and propylene on Mg-MOF-74 have demonstrated its potential for separating these mixtures through processes like vacuum swing adsorption. acs.orgresearchgate.net Grand canonical Monte Carlo simulations have shown that the adsorbate molecules preferentially bind to the open metal sites within the MOF structure. acs.org

The table below presents the adsorption selectivity of C₃H₆/C₃H₈ for different M-MOF-74 variants, highlighting the influence of the metal center. mdpi.com

MOFMetal CenterC₃H₆/C₃H₈ Selectivity
Mg-MOF-74Mg4.5
Mn-MOF-74Mn24
Co-MOF-74Co46

Data sourced from Bae et al. as cited in a review on MOF-based membranes. mdpi.com

Spectroscopic and Structural Elucidation of Magnesium Alkyl Species and Reactive Intermediates

Spectroscopic Techniques for Characterizing Magnesium-Carbon Bonds and Reaction Products

Spectroscopic analysis is fundamental to understanding the composition and reactivity of organomagnesium species. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for probing the electronic and vibrational characteristics of magnesium-carbon and magnesium-hydride bonds, while Gas Chromatography coupled with Mass Spectrometry (GC-MS) is essential for identifying the volatile organic products of reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organomagnesium compounds in solution. libretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

In ¹³C NMR spectroscopy of organomagnesium compounds, the carbon atom directly bonded to the magnesium (the α-carbon) experiences a significant change in its electronic environment compared to the parent alkane. researchgate.net This results in characteristic chemical shifts. For instance, the incremental effects of a magnesium group on ¹³C NMR chemical shifts in dialkylmagnesium and alkylmagnesium halide derivatives have been measured. researchgate.net The signal for the α-carbon in organomagnesium compounds is typically found at a lower field (higher ppm value) compared to the corresponding alkane, while the β-carbon signal is shifted to a lesser extent. researchgate.net

¹H NMR spectroscopy is also crucial for characterizing these species. The protons on the α-carbon of the alkyl group attached to magnesium typically appear at a high field (low ppm value), often in the negative chemical shift range (e.g., δ -1.27 ppm for a magnesium-bound methyl group), which is a distinctive feature of these compounds. researchgate.net ¹H NMR can also be used to study the dynamic exchange of alkyl groups between magnesium centers. harvard.edu The presence of paramagnetic species can cause broadening of NMR signals. sci-hub.se

Below is a table summarizing representative ¹³C NMR spectral data for several organomagnesium compounds.

CompoundCarbon AtomChemical Shift (δ) ppm
Diethylmagnesium1.4
13.4
Dipropylmagnesium11.8
19.4
18.8
n-Butylmagnesium bromide10.4
32.5
30.1
14.1

Data sourced from Reference researchgate.net. Chemical shifts are relative to TMS.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is used to identify functional groups within a molecule. rsc.org In the context of organomagnesium chemistry, IR spectroscopy is particularly useful for detecting the presence of magnesium-hydride (Mg-H) bonds and can provide information about magnesium-carbon (Mg-C) bonds.

Magnesium hydride complexes exhibit characteristic stretching (ν) and bending (δ) vibrations. researchgate.net The Mg-H stretching bands are typically observed in the region of 900–1300 cm⁻¹, while the Mg-H bending modes appear at lower frequencies, between 400–800 cm⁻¹. researchgate.net For example, a notable peak around 1470 cm⁻¹ has been assigned to Mg-H bonds in certain materials. researchgate.net The exact frequency can be influenced by the coordination environment of the magnesium atom and the physical state of the sample.

The detection of Mg-C stretching vibrations can be more challenging. These bonds are less polar and their absorptions are generally weak and appear in the far-infrared region, often coupled with other skeletal vibrations, making definitive assignments difficult. However, they provide valuable structural information when identifiable.

The following table summarizes characteristic IR absorption regions for bonds relevant to magnesium-alkyl and hydride species.

BondVibrational ModeTypical Wavenumber Range (cm⁻¹)
Mg-HStretching (ν)900 - 1300
Mg-HBending (δ)400 - 800

Data sourced from Reference researchgate.net.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly effective analytical method for separating and identifying volatile and semi-volatile compounds from a mixture. This technique is indispensable for analyzing the products of magnesium-mediated alkane reactions, where gaseous products like ethane (B1197151) and butane (B89635) are often formed.

The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase coating the inside of the column. mee-inc.com Compounds with lower boiling points and weaker interactions, such as ethane and butane, travel through the column more quickly. nih.gov

As each separated component elutes from the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact, causing them to fragment into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio and measures their relative abundance. mee-inc.com The resulting mass spectrum serves as a unique "molecular fingerprint" for each compound. By comparing this spectrum to a library of known spectra (like the NIST library), the identity of the compound can be confirmed with high confidence. nih.gov For example, in the analysis of a butyl octyl magnesium (BOMAG) solution, GC-MS can clearly identify separate peaks corresponding to butane and octane. nih.gov The area under each peak in the gas chromatogram is proportional to the concentration of that compound, allowing for quantitative analysis. mee-inc.com

X-ray Crystallographic Analysis of Magnesium Complexes Relevant to Alkane Transformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in revealing the structural complexities of organomagnesium compounds, providing foundational knowledge for understanding their reactivity.

Single-crystal X-ray diffraction analysis has confirmed that the structures of Grignard reagents (RMgX) are more complex than the simple monomeric formula suggests. acs.org For example, the structure of ethylmagnesium bromide crystallized from a di-n-butyl ether/triethylamine solution was shown to be a dimer with two bridging bromide atoms. acs.org The magnesium centers are typically tetrahedrally coordinated, binding to the alkyl group, the halide, and two solvent molecules (e.g., ether). These structural details, such as Mg-C and Mg-X bond lengths and coordination geometries, are crucial for rationalizing the chemical behavior of these reagents.

More recently, X-ray crystallography has been used to characterize sophisticated magnesium pincer complexes designed for catalytic applications. weizmann.ac.ilacs.org For instance, the crystal structure of a five-coordinate magnesium pincer complex revealed a dimeric structure in the solid state, with specific Mg-P and Mg-N bond lengths that inform its stability and catalytic activity. acs.org The analysis of such complexes provides insights into how the ligand framework can be tuned to promote reactions like the activation of H-H bonds, a key step in many catalytic cycles involving alkanes. weizmann.ac.il These structural studies are vital for understanding the steric and electronic factors that govern the interaction of the magnesium center with substrates like alkanes.

In Situ Spectroscopic Monitoring of Magnesium-Mediated Alkane Reactions

Understanding the mechanism of a chemical reaction requires identifying the transient intermediates that are formed and consumed as the reaction progresses. In situ spectroscopy involves monitoring the reaction mixture directly as it reacts, without the need for isolating intermediates. rsc.org This approach provides real-time data on the concentrations of reactants, intermediates, and products, offering a dynamic view of the reaction pathway.

NMR spectroscopy is a particularly powerful tool for in situ monitoring of reactions in solution. rsc.org By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of product and intermediate signals. For magnesium-mediated reactions, this could involve tracking the characteristic ¹H or ¹³C signals of the organomagnesium starting material and identifying new resonances that correspond to short-lived magnesium-alkyl or magnesium-hydride intermediates.

Similarly, IR spectroscopy can be adapted for in situ monitoring, often using specialized probes that can be inserted directly into the reaction vessel. This allows for the tracking of changes in the vibrational bands associated with specific bonds, such as the Mg-H stretch in a magnesium hydride intermediate, providing evidence for its formation and consumption during a catalytic cycle. While specific studies detailing the in situ monitoring of magnesium reactions with butane or ethane are highly specialized, the principles are well-established for a wide range of chemical transformations, including those involving organometallic species. rsc.orgrsc.org

Theoretical and Computational Approaches to Magnesium Alkane Chemistry

Density Functional Theory (DFT) Studies on C-H Activation Mechanisms by Magnesium Species

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the intricate mechanisms of C-H bond activation by magnesium-containing compounds. acs.org These computational methods allow for the modeling of complex reaction pathways and the electronic structure of catalysts, providing insights that are often difficult to obtain through experimental means alone. acs.orgacs.org Studies have explored how magnesium centers, whether as isolated ions, in complexes, or within solid supports like zeolites, can mediate the cleavage of the characteristically inert C-H bonds of alkanes. researchgate.netacs.org

The activation of an alkane C-H bond by a magnesium species first involves the formation of an alkane-magnesium complex, a process known as ligation. Following this, the C-H bond is cleaved. DFT calculations are crucial for determining the energetics of these two fundamental steps.

Research using DFT and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods on MFI zeolites exchanged with various metals, including magnesium, has shown that the dissociation of methane (B114726) (CH₄) represents the most significant energy barrier in the conversion to acetic acid. acs.org The energy of the transition state for this C-H scission is directly correlated with the electronegativity and the lowest unoccupied molecular orbital (LUMO) energy of the metal-exchanged zeolite. acs.org While this type of C-H activation is noted as being relatively rare for magnesium, it can be facilitated, particularly in cases of intramolecular reactions where entropy is favorable. researchgate.net Theoretical studies on the decomposition of small oxygenates on various catalysts have also highlighted the importance of selectively promoting C-H bond scission over C-O bond scission for producing desired products like H₂. science.gov

The interaction energies for these processes are often subtle. For instance, DFT calculations for methane σ-bond complexes with organometallic scandium and lutetium species show only marginal stabilization (−4.0 to −6.5 kcal/mol) before the C-H activation step. acs.org The subsequent activation barriers are the critical determinant of catalytic activity. acs.org

SystemReaction StepCalculated Energy Barrier (kcal/mol)Computational MethodReference
Methane on Cu-MFICH₄ Dissociation11.5DFT/ONIOM acs.org
Methane + (Cp*)₂Sc(CH₃)C-H Activation22.1DFT acs.org
Methane + (Tp)(PPh₃)Ru(CH₃)C-H Activation9.8DFT nih.gov

Beyond single reaction steps, DFT is employed to map out entire catalytic cycles for the functionalization of hydrocarbons. A notable example is the magnesium-catalyzed hydroboration of pyridines, which serves as a model for understanding how magnesium-hydride species operate catalytically. frontiersin.org

The proposed mechanism, elucidated through DFT calculations, involves several key stages:

Initiation : A β-diimine alkylmagnesium pre-catalyst generates the active magnesium hydride complex. frontiersin.org

Coordination and Insertion : The reactant (e.g., pyridine) coordinates to the magnesium center. This is followed by the insertion of a C=N double bond into the Mg-H bond, which is the rate-determining step of the cycle. frontiersin.org For this specific reaction, the calculated free energy barrier is 29.7 kcal/mol. frontiersin.org

Regeneration : The resulting intermediate coordinates with a borane (B79455) molecule, and a subsequent hydride transfer regenerates the active magnesium hydride catalyst, releasing the final product. frontiersin.org

Quantum Chemical Calculations of Magnesium-Hydrocarbon Adsorption and Intermolecular Interactions

The initial interaction between a magnesium-containing surface or complex and an alkane molecule is governed by weak intermolecular forces. Quantum chemical calculations are essential for accurately quantifying these adsorption energies and understanding the nature of the interactions.

A hybrid quantum method, combining high-level calculations like second-order Møller–Plesset perturbation theory (MP2) for the direct interaction site with DFT with dispersion corrections (DFT-D) for the broader environment, has been used to achieve "chemical accuracy" (within 4 kJ/mol of experimental values) for molecule-surface interactions. hu-berlin.de For the adsorption of methane (CH₄) on the MgO(001) surface, this hybrid approach yields a final estimated binding energy of 13.3 kJ/mol. researchgate.net This value includes contributions from the relaxation of atomic positions (0.6 kJ/mol) and higher-order electron correlation effects (2.0 kJ/mol). researchgate.net

Cluster models, where a small, representative part of a larger structure (like a Metal-Organic Framework or MOF) is used for high-level calculations, are also valuable. rsc.org These models have been used to study CH₄ adsorption on magnesium-catecholate sites, revealing strong affinities and providing insight into the electronic factors governing the binding. rsc.org Analytical methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can further dissect the calculated electron density to characterize the specific types of interactions, such as hydrogen bonds or van der Waals forces. mdpi.com

SystemAdsorption Energy (kJ/mol)Computational MethodKey FindingReference
CH₄ on MgO(001)13.3Hybrid MP2:PBE+D+ΔCCSD(T)Final estimate achieves chemical accuracy, missing experimental values by only 2-3 kJ/mol. researchgate.net
CH₄ on Mg-catecholateNot specifiedDFT (Cluster Model)Demonstrates strong CH₄ affinity for open-metal sites with sufficient ionic character. rsc.org
C₂H₆ on MgO(001)Not specifiedHybrid High-level/Low-levelSystem was studied to validate the accuracy of the hybrid computational method. hu-berlin.de

Multiscale Process Modeling in Magnesium-Catalyzed Alkane Dehydrogenation and Isomerization

To bridge the gap between atomic-level interactions and industrial reactor performance, multiscale modeling is employed. This approach integrates computational data across different scales: the electronic (quantum) scale, the mesoscale, and the macroscale (reactor level). mdpi.com It is particularly relevant for processes like the dehydrogenation of light alkanes, including ethane (B1197151) and butane (B89635), to produce valuable olefins. mdpi.comrsc.org

In the context of magnesium, this modeling approach is applied to systems where magnesium oxide (MgO) is either the catalyst itself or a critical component of the catalyst support. researchgate.netmdpi.com For example, in the dehydrogenation of ethane over PtSn/Mg(Al)O catalysts, multiscale modeling can help elucidate how the MgO support influences the properties of the platinum and tin active sites, thereby affecting ethene selectivity and resistance to coke formation. researchgate.net

Theoretical Analysis of Magnesium Chloride Complexes in Solvent Systems

Theoretical studies, predominantly using DFT, have been instrumental in characterizing the behavior of magnesium chloride (MgCl₂) in various solvent systems, which is critical for applications in electrochemistry and catalysis. rsc.orgnih.gov These calculations reveal that MgCl₂ does not exist as a simple salt in solution but forms a variety of charged and neutral complexes with solvent molecules. rsc.org

In ether-based solvents like 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (B95107) (THF), the speciation of magnesium chloride complexes is highly dependent on the salt concentration and the resulting magnesium-to-chlorine (Mg/Cl) ratio. rsc.orgrsc.org

In DME : At low concentrations, a mono-nuclear complex, MgCl₂(DME)₂, is formed. As the concentration increases, these dimerize to form a bi-nuclear species, [Mg₂(μ-Cl)₂(DME)₄]²⁺. At even higher concentrations, a tri-nuclear complex, [Mg₃(μ-Cl)₄(DME)₅]²⁺, becomes the predominant species. rsc.orgresearchgate.net

In THF : At lower salt concentrations, MgCl₂ forms a mono-nuclear complex, [MgCl₂(THF)₄], which can then form a bi-nuclear species, [Mg₂(μ-Cl)₃(THF)₆]⁺. However, at higher concentrations, this bi-nuclear complex can form directly. nih.govresearchgate.net

DFT calculations of the Gibbs free energy of formation are used to predict which of these complexes is most stable under given conditions. rsc.org Furthermore, analysis of the HOMO-LUMO energy gaps helps in understanding the electrochemical stability and conductivity of the electrolyte solutions. nih.gov Quantum-chemical and molecular dynamics simulations confirm that multi-ionic aggregates like Mg₂Cl₂²⁺ and Mg₃Cl₄²⁺ are stable in solution, stabilized by interactions with the solvent molecules. nih.gov

SolventMg/Cl Ratio / ConcentrationPredominant Magnesium Chloride ComplexReference
DMELow ConcentrationMgCl₂(DME)₂ (mono-nuclear) rsc.orgresearchgate.net
DMEMedium Concentration[Mg₂(μ-Cl)₂(DME)₄]²⁺ (bi-nuclear) rsc.orgresearchgate.net
DMEHigh Concentration[Mg₃(μ-Cl)₄(DME)₅]²⁺ (tri-nuclear) rsc.orgresearchgate.net
THFLow Concentration[MgCl₂(THF)₄] (mono-nuclear) nih.govresearchgate.net
THFHigh Concentration[Mg₂(μ-Cl)₃(THF)₆]⁺ (bi-nuclear) rsc.orgnih.govresearchgate.net

Emerging Research Frontiers and Future Directions in Magnesium Butane Ethane Chemistry

Development of Novel Low-Coordinate Magnesium Catalysts for Selective Alkane Functionalization

A primary challenge in alkane chemistry is the activation of strong carbon-hydrogen (C-H) bonds. mdpi.com A promising strategy to overcome this hurdle is the development of low-coordinate magnesium catalysts. By reducing the number of ligands surrounding the magnesium center, its reactivity towards inert bonds is significantly enhanced. acs.org

Recent breakthroughs include the use of bulky β-diketiminate ligands to stabilize these highly reactive low-coordinate magnesium species. researchgate.net These ligands provide steric shielding, preventing catalyst decomposition and enabling the isolation and study of key reactive intermediates. For example, magnesium amide bases supported by these bulky ligands have demonstrated the ability to selectively deprotonate certain organic molecules at room temperature. researchgate.net

Another innovative approach is the synthesis of well-defined, low-coordinate magnesium oxide complexes. acs.org These compounds have shown the remarkable ability to react with molecular hydrogen under mild conditions, forming mixed hydride-hydroxide species. acs.org This reactivity is a cornerstone for designing catalytic cycles for the hydrogenation and dehydrogenation of alkanes. Computational studies suggest that the mechanism involves a nucleophilic attack by an oxygen lone pair on a hydrogen molecule that is weakly associated with the magnesium center. acs.org

The development of magnesium pincer complexes represents another significant stride. These complexes have demonstrated unprecedented catalytic activity in the semihydrogenation of alkynes and hydrogenation of alkenes under base-free conditions, showcasing the potential of main-group metals in transformations traditionally dominated by transition metals. nih.gov

Table 1: Overview of Selected Low-Coordinate Magnesium Catalyst Systems

Catalyst SystemLigand TypeKey FeaturesPotential Application in Alkane Functionalization
[(DippNacnac)Mg(TMP)] β-diketiminateKinetically activated due to steric bulk.Regioselective C-H bond activation.
[{(RDipnacnac)Mg}₂(μ-O)] β-diketiminateFeatures a low-coordinate Mg-O-Mg core and demonstrates reactivity with H₂. acs.orgCatalytic dehydrogenation and hydrogenation of alkanes. acs.org
Magnesium Pincer Complexes PNP, PNN, NNN-type ligandsExhibit metal-ligand cooperation for reversible H₂ activation. nih.govHydrogenation of unsaturated C-C bonds, a model for alkane functionalization. nih.gov

These advancements underscore the growing potential of low-coordinate magnesium catalysts for the selective functionalization of alkanes like butane (B89635) and ethane (B1197151).

Strategies for Enhancing Regioselectivity and Stereoselectivity in Magnesium-Mediated Alkane Transformations

Controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of a chemical reaction is crucial for synthesizing specific molecular structures. In the context of functionalizing alkanes, which often have multiple similar C-H bonds, achieving high selectivity is a significant challenge.

One established strategy is the use of directing groups , which are functional moieties within a substrate that can bind to the magnesium center and steer the catalyst to a specific C-H bond. nih.gov While extensively studied in transition-metal catalysis, this concept is being increasingly applied to main-group elements like magnesium.

The ligand environment of the magnesium catalyst is another critical factor. The size, shape, and electronic properties of the ligands can create a specific reaction pocket that favors the activation of one C-H bond over others. For instance, the use of chiral bisoxazoline ligands with magnesium has been shown to afford excellent stereocontrol in certain reactions. nih.gov Similarly, the well-defined structure of pincer ligands has been key to achieving high stereoselectivity in magnesium-catalyzed hydrogenation. nih.gov

The choice of the magnesium reagent and reaction conditions also plays a pivotal role. For example, halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride allow for the preparation of specific organomagnesium compounds, which can then be used in subsequent selective reactions. wikipedia.org The reaction of a cyclopropane (B1198618) derivative with isopropylmagnesium chloride in a mixed solvent system has been shown to proceed with high retention of configuration. acs.org

Table 2: Strategies for Selectivity Control in Magnesium-Mediated Reactions

StrategyExampleOutcome
Directing Groups Amide or ketone functionalities within the substrate. nih.govSite-selective C-H activation at a position close to the directing group. nih.gov
Chiral Ligands Use of chiral bisoxazoline ligands in magnesium-catalyzed reactions. nih.govHigh enantioselectivity in the formation of new stereocenters. nih.gov
Pincer Ligands Dearomatized magnesium pincer complexes. nih.govExcellent yields and stereoselectivities in the semihydrogenation of internal alkynes to Z-alkenes. nih.gov
Reaction Control Bromine/magnesium exchange on functionalized cyclopropanes. acs.orgHigh diastereoselectivity in the formation of cyclopropane carbonitriles. acs.org

The development of these strategies is crucial for unlocking the full potential of magnesium catalysis in the precise and predictable functionalization of simple alkanes.

Integration of Experimental and Computational Methods for Comprehensive Mechanistic Elucidation

A thorough understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective catalysts. The synergy between experimental and computational methods has become an indispensable tool for unraveling the complex pathways of magnesium-catalyzed reactions.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide invaluable data on the structure of catalysts and stable intermediates. acs.orgnih.gov Kinetic studies, which measure reaction rates under different conditions, can help identify the rate-determining step of a catalytic cycle. chemrxiv.org However, many of the key intermediates in these reactions are highly reactive and short-lived, making them difficult to observe directly.

This is where computational chemistry, particularly Density Functional Theory (DFT), offers profound insights. DFT calculations allow researchers to model the entire reaction profile, including the structures and energies of transient intermediates and transition states that are experimentally inaccessible. acs.orgacs.org For example, computational studies have been instrumental in supporting the proposed mechanism of hydrogen activation by low-coordinate magnesium oxide complexes. acs.org Similarly, DFT calculations have illuminated the role of metal-ligand cooperation in magnesium pincer catalysts and have helped to rationalize the observed stereoselectivity. nih.gov

Table 3: Complementary Roles of Experimental and Computational Methods

MethodContribution to Mechanistic Insight
Experimental (Spectroscopy, Crystallography) Provides structural characterization of stable species in the reaction. acs.orgnih.gov
Experimental (Kinetics) Offers information on reaction rates and the influence of different reaction parameters. chemrxiv.org
Computational (DFT) Elucidates the energetics of the entire reaction pathway, including transient species. acs.orgacs.org
Integrated Approach Allows for the validation of proposed mechanisms by comparing theoretical predictions with experimental observations, leading to a robust and comprehensive understanding.

The powerful combination of experimental and computational approaches is accelerating progress in the field by providing a detailed picture of how these magnesium-based systems activate and functionalize the C-H bonds of butane and ethane.

Exploration of Magnesium-Butane-Ethane Systems in Sustainable Chemical Synthesis and Industrial Processes

The principles of green chemistry advocate for the use of materials that are abundant, non-toxic, and have a minimal environmental impact. asdlib.org Magnesium, as the eighth most abundant element in the Earth's crust, is an ideal candidate for developing more sustainable chemical processes, offering an attractive alternative to the rare and often toxic heavy metals. chemrxiv.org

The dehydrogenation of light alkanes like ethane and butane to produce ethylene (B1197577) and butenes is a cornerstone of the chemical industry. acs.org These processes are typically energy-intensive, requiring very high temperatures. essentialchemicalindustry.org The development of magnesium-based catalysts that can facilitate these reactions under milder conditions could lead to substantial energy savings and a more sustainable chemical industry. Research into mixed-oxide systems, such as Ni-Mg-O/V-Mg-O, for ethane dehydrogenation highlights the potential role of magnesium in these processes. researchgate.net

Furthermore, the direct and selective functionalization of butane and ethane using magnesium catalysis can create more efficient synthetic routes to valuable chemicals, thereby reducing waste and the number of reaction steps. While still an emerging area, the use of magnesium-containing materials as supports for other catalytic metals has shown promise. For example, an iron-based catalyst diluted in a magnesium-containing metal-organic framework has been studied for the direct conversion of ethane to ethanol (B145695). acs.org

Table 4: Potential for Sustainable Industrial Applications

Industrial ProcessConventional ApproachPotential Magnesium-Based AlternativeSustainability Benefit
Alkane Dehydrogenation High-temperature steam cracking. essentialchemicalindustry.orgCatalytic dehydrogenation using magnesium-containing catalysts at lower temperatures. researchgate.netReduced energy consumption and carbon footprint.
Production of Olefins Cracking of naphtha derived from crude oil.Direct dehydrogenation of abundant ethane and butane from natural gas. acs.orgUtilization of more abundant feedstocks.
Fine Chemical Synthesis Multi-step syntheses from functionalized precursors.Direct, selective C-H functionalization of simple alkanes.Improved atom economy and reduced waste generation.

The continued exploration of magnesium-butane-ethane systems holds significant promise for the development of greener, more efficient, and economically viable chemical processes, aligning with the core tenets of sustainable chemistry.

Q & A

Q. How can the empirical formula of magnesium oxide be determined experimentally, and what are common sources of error in this process?

Methodological Answer: The empirical formula of magnesium oxide can be determined via controlled combustion of magnesium in air, followed by gravimetric analysis. Key steps include:

  • Weighing pre-cleaned magnesium ribbon before ignition in a crucible.
  • Measuring the mass of magnesium oxide post-combustion.
  • Calculating the molar ratio of Mg to O using stoichiometry (e.g., mass difference corresponds to oxygen uptake).

Error Sources:

  • Incomplete combustion leaving unreacted Mg.
  • Loss of MgO as smoke during heating.
  • Moisture absorption by MgO, skewing mass measurements.
    Validation requires repeated trials and statistical analysis of molar ratios .

Q. What experimental methods are used to compare the energy densities of ethane and butane?

Methodological Answer: Energy density is calculated using bomb calorimetry:

  • Measure heat released during complete combustion of standardized masses of ethane and butane.
  • Apply the formula: Energy Density (kJ/kg) = ΔHc / molar mass × 1000.
    For ethane: ΔHc = -1560 kJ/mol; molar mass = 30.07 g/mol → 51,890 kJ/kg.
    For butane: ΔHc = -2877 kJ/mol; molar mass = 58.12 g/mol → 49,500 kJ/kg.
    Gas chromatography (GC) ensures purity, while mass spectrometry validates combustion products (CO₂, H₂O) .

Q. How can conformational analysis of ethane and butane inform molecular stability studies?

Methodological Answer: Molecular mechanics software (e.g., Chem3D) generates steric energy profiles via Newman projections. For ethane:

  • Three energy maxima (eclipsed conformation) and minima (staggered).
    For butane:
  • One global energy minimum (anti-conformation) and maxima (eclipsed).
    Data is visualized as torsional energy graphs, revealing rotational barriers (ethane: ~3 kcal/mol; butane: ~6 kcal/mol). This guides predictions of reactivity in alkane derivatives .

Advanced Research Questions

Q. How do reactor alloy compositions influence coking rates during ethane vs. butane steam cracking?

Methodological Answer: Coking is studied using:

  • SEM/EDX: Analyzes surface carburization and alloy degradation after multiple cracking cycles.
  • Controlled experiments: Compare Al-Boosted vs. 35/45 Cr-Ni alloys under standardized temperatures (800–900°C) and steam-to-hydrocarbon ratios.

Key Findings:

  • Butane produces thicker coke layers due to higher unsaturated byproduct formation.
  • Ethane cracking on 35/45 Cr-Ni alloys shows 30% less coking than butane, attributed to reduced Fe/Ni catalytic activity. Data from Figure 5 (mass loss curves) and EDX elemental maps are critical .

Q. How can contradictory data on ethane-to-CO ratios in butane mixtures be resolved?

Methodological Answer: Unexpectedly low ethane/CO ratios (e.g., Table II in ) require:

  • Controlled mixture experiments: Isolate variables (e.g., freeze-pump-thaw cycles to remove impurities).
  • Mechanistic probes: Use isotopic labeling (¹³C-ethane) to track reaction pathways.
    Hypotheses include butane-induced quenching of excited ethane intermediates or radical scavenging. Replicate results under inert atmospheres to exclude oxidation artifacts .

Q. What catalytic mechanisms differentiate superacid-mediated ethane and butane conversion?

Methodological Answer: Superacid catalysts (e.g., HF-SbF₅) protonate alkanes, forming carbenium ions.

  • Ethane: Proceeds via direct protonation to C₂H₇⁺, yielding methane and H₂ (confirmed by ²H labeling).
  • Butane: Forms sec-butyl carbenium ions, leading to isomerization and cracking (e.g., isobutane, propene).
    Kinetic studies (Arrhenius plots) and product distribution analysis (GC-MS) reveal butane’s higher reactivity due to stabilization of larger carbocations .

Q. How can microbial ethane degradation pathways be characterized in anaerobic environments?

Methodological Answer:

  • Metagenomics: Identify ethane-oxidizing archaea (e.g., Candidatus Argoarchaeum ethanivorans) in sediment samples via 16S rRNA sequencing.
  • Stable isotope probing (SIP): Track ¹³C-ethane incorporation into biomass and CO₂.
  • Enzyme assays: Measure ethyl-coenzyme M reductase activity, a key enzyme in anaerobic oxidation. Findings from Gulf of Mexico sediments show ethane oxidation coupled with sulfate reduction .

Data Contradiction and Validation

Q. Why does butane have a higher Propellant Readiness Level (PRL) than ethane despite ethane’s simpler structure?

Methodological Answer: PRL assessments (Table 4, ) quantify characterization depth via:

  • Literature meta-analysis: Compile thermodynamic, toxicity, and combustion data.
  • Trade studies: Evaluate storage stability and ignition reproducibility.
    Butane’s PRL advantage (e.g., 9 vs. ethane’s 3) stems from extensive empirical data on vapor pressure curves and leak mitigation strategies, validated through high-fidelity propulsion tests .

Emerging Techniques

Q. How can near-infrared cavity-enhanced absorption spectroscopy (NIR-IBBCEAS) improve detection limits for ethane and butane in gas mixtures?

Methodological Answer: NIR-IBBCEAS achieves sub-200 ppm detection limits via:

  • Singular-value decomposition (SVD): Deconvolutes overlapping absorption bands of methane, ethane, and butane.
  • Cavity-enhanced pathlength: 0.59 m cavity increases sensitivity, enabling real-time monitoring (1-sec resolution). Calibration with certified gas mixtures ensures accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.